REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][CH2:12][CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH:4]=[CH:3][N:2]=1.O.NN>C(O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][CH2:12][CH2:13][NH2:14])[CH:4]=[CH:3][N:2]=1 |f:1.2|
|
Name
|
[3-(8-isoquinolinyl) propyl]-1H-isoindole-1,3-(2H)-dione
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Quantity
|
0.174 g
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC=CC(=C12)CCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=CC=CC(=C12)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.103 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |